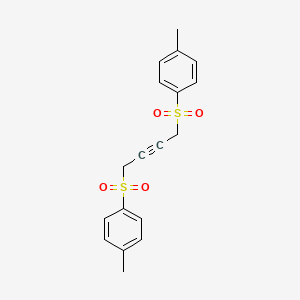![molecular formula C14H27O3P B14645714 Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate CAS No. 54868-58-5](/img/structure/B14645714.png)
Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate is an organophosphorus compound characterized by a cyclohexene ring substituted with a methyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate typically involves the reaction of 2-methyl-5-(propan-2-yl)cyclohex-2-en-1-ol with diethyl phosphite under acidic or basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonate oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products:
Oxidation: Phosphonate oxides.
Reduction: Reduced phosphonate derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate: shares similarities with other organophosphorus compounds such as diethyl phosphite and diethyl phosphonate.
Phellandrene: Another compound with a similar cyclohexene structure but different functional groups.
Uniqueness:
- The presence of both a phosphonate group and a substituted cyclohexene ring makes this compound unique in its reactivity and potential applications.
- Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Properties
CAS No. |
54868-58-5 |
|---|---|
Molecular Formula |
C14H27O3P |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
6-diethoxyphosphoryl-1-methyl-4-propan-2-ylcyclohexene |
InChI |
InChI=1S/C14H27O3P/c1-6-16-18(15,17-7-2)14-10-13(11(3)4)9-8-12(14)5/h8,11,13-14H,6-7,9-10H2,1-5H3 |
InChI Key |
QOVBYJJTSUSBAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1CC(CC=C1C)C(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


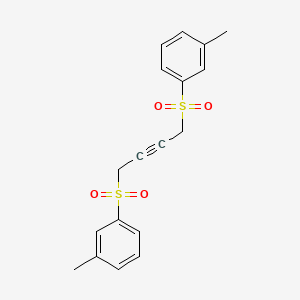
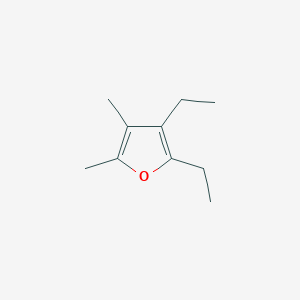
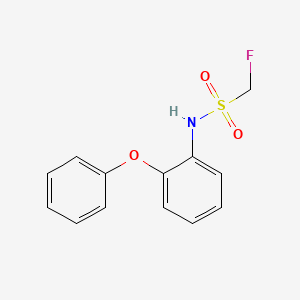
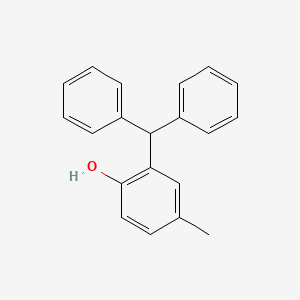

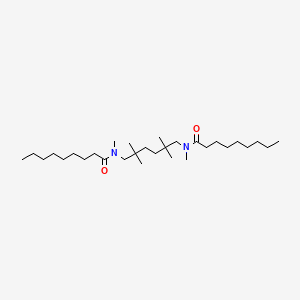

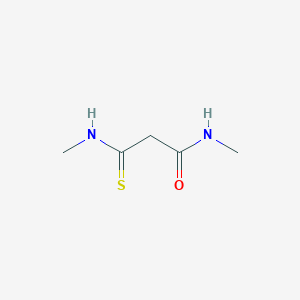

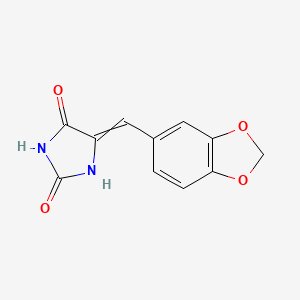
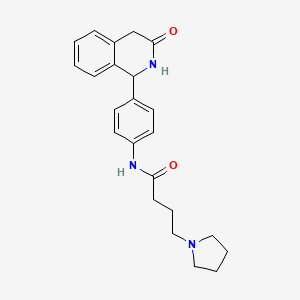
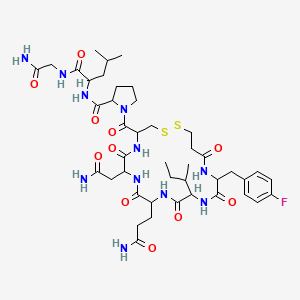
![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)
